Summary: Thiophene derivatives, such as 7-Fluorobenzo[b]thiophene-2-carboxylic acid, are essential heterocyclic compounds that show a variety of properties and applications.
Summary: 7-Fluorobenzo[b]thiophene-2-carboxylic acid is used as an intermediate in the production of dyes.
7-Fluorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a fluorine atom and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 196.2 g/mol. The compound appears as a solid with a melting point ranging from 255 to 258 °C, indicating its stability under standard conditions . The presence of the fluorine atom enhances its electronic properties, making it valuable in various chemical applications.
As mentioned earlier, there is no current information available regarding the specific mechanism of action of 7-Fluorobenzo[b]thiophene-2-carboxylic acid in biological systems.
These reactions are essential for modifying the compound's structure to enhance its properties or create derivatives with specific functionalities.
Research has indicated that 7-fluorobenzo[b]thiophene-2-carboxylic acid exhibits biological activity that may be beneficial in medicinal chemistry. Its derivatives have shown potential as:
Further investigations are needed to fully elucidate its biological mechanisms and therapeutic potential.
Several synthetic routes have been developed for producing 7-fluorobenzo[b]thiophene-2-carboxylic acid:
These methods allow for the efficient production of the compound while enabling modifications to create analogs with desired properties .
7-Fluorobenzo[b]thiophene-2-carboxylic acid finds applications in several fields:
Its versatility makes it an important compound in both academic research and industrial applications.
Studies focusing on the interactions of 7-fluorobenzo[b]thiophene-2-carboxylic acid reveal its potential as an inhibitor or modulator in biochemical pathways. Interaction studies typically involve:
These studies are crucial for assessing its viability as a therapeutic agent .
Several compounds share structural similarities with 7-fluorobenzo[b]thiophene-2-carboxylic acid. A comparison highlights its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzo[b]thiophene | Lacks fluorine; only contains sulfur | No electron-withdrawing effect from fluorine |
| 2-Carboxybenzo[b]thiophene | Similar core structure; no fluorine | Different reactivity due to absence of fluorine |
| 7-Chlorobenzo[b]thiophene-2-carboxylic acid | Chlorine instead of fluorine | Varying electronic properties affecting reactivity |
| 7-Methoxybenzo[b]thiophene-2-carboxylic acid | Methoxy group instead of fluoro | Different solubility and reactivity |
The presence of the fluorine atom in 7-fluorobenzo[b]thiophene-2-carboxylic acid contributes to its unique chemical reactivity and biological activity, differentiating it from similar compounds .
The synthesis of benzo[B]thiophene derivatives has evolved significantly since the early recognition of these heterocyclic systems as valuable pharmaceutical and materials science targets. The foundational understanding of benzothiophene chemistry emerged from studies demonstrating that these aromatic heterocyclic compounds containing fused benzene and thiophene rings possess unique electronic properties and biological activities. Early synthetic approaches focused primarily on cyclization reactions involving sulfur-containing precursors, establishing the groundwork for more sophisticated methodologies.
The development of substituted 2-benzo[B]thiophenecarboxylic acid compounds gained momentum through patent literature, where processes utilizing mercaptoacetic acid in the presence of alkali metal hydroxide solutions were established. These early methods demonstrated that heating halobenzoyl compounds with mercaptoacetic acid at temperatures between 114-140°C under pressures of 10-30 pounds per square inch could achieve effective cyclization to form the desired benzothiophene carboxylic acid framework. The process typically required reaction times of 1-5 hours, with optimal conditions involving 3-hour reaction periods at 115-125°C and 15-25 pounds per square inch pressure.
Research into benzothiophene synthesis has revealed that these compounds serve as crucial building blocks for pharmaceutically important molecules, including drugs such as raloxifene, zileuton, and sertaconazole. The recognition of benzothiophene derivatives as constituents of petroleum-related deposits such as lignite tar provided additional motivation for developing efficient synthetic methodologies. The field experienced significant advancement with the introduction of palladium-catalyzed approaches, where novel heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols provided convenient pathways to benzothiophene derivatives.
The progression toward fluorinated benzothiophene derivatives represented a natural evolution driven by the unique properties imparted by fluorine substitution. Fluorinated heterocyclic compounds gained recognition for their enhanced biological activities and improved pharmacological properties. The development of position-specific fluorination strategies became essential as researchers recognized that the location of fluorine substitution dramatically influences both chemical reactivity and biological activity profiles.
The vibrational spectroscopic characterization of 7-fluorobenzo[B]thiophene-2-carboxylic acid reveals distinct molecular fingerprints that provide comprehensive structural information [1]. The compound exhibits characteristic vibrational modes consistent with its heterocyclic structure containing both benzothiophene and carboxylic acid functional groups [1] [2].
The carboxylic acid functionality manifests through several characteristic vibrational modes. The oxygen-hydrogen stretching vibration appears as a broad absorption band in the region of 3500-3590 wavenumbers, reflecting the hydrogen bonding interactions typical of carboxylic acids [1]. The carbonyl stretching mode of the carboxylic acid group is observed at approximately 1750 wavenumbers in Fourier Transform Infrared spectroscopy, corresponding to the carbon-oxygen double bond vibration [1] [3]. This frequency is characteristic of aromatic carboxylic acids and demonstrates the electron-withdrawing influence of the benzothiophene ring system [1].
The benzothiophene ring system contributes multiple vibrational modes in the fingerprint region. Carbon-carbon stretching vibrations within the aromatic system are typically observed in the range of 1500-1600 wavenumbers, with specific bands at 1595, 1570, and 1510 wavenumbers corresponding to different ring vibrations [1]. The thiophene portion of the molecule exhibits sulfur-carbon stretching modes at approximately 1005 wavenumbers, which is characteristic of thiophene derivatives [1].
The fluorine substitution at the 7-position introduces additional complexity to the vibrational spectrum. Carbon-fluorine stretching vibrations typically appear in the range of 1000-1400 wavenumbers, though the exact position depends on the electronic environment created by the benzothiophene system [4] [5]. The presence of fluorine also influences neighboring carbon-hydrogen bending modes through inductive effects [4].
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Oxygen-Hydrogen Stretch | 3590 | νOH | Strong |
| Carbon-Hydrogen Stretch | 3090 | νCH (aromatic) | Medium |
| Carbonyl Stretch | 1750 | νC=O | Very Strong |
| Aromatic Carbon-Carbon | 1595 | νCC | Medium |
| Aromatic Carbon-Carbon | 1570 | νCC | Medium |
| Sulfur-Carbon Stretch | 1005 | νSC | Strong |
| Carbon-Oxygen Bend | 670 | δOCO | Strong |
Raman spectroscopy provides complementary information, particularly for symmetric vibrational modes that may be weak or inactive in infrared spectroscopy [6]. The benzothiophene ring breathing modes and symmetric carbon-carbon stretching vibrations are typically enhanced in Raman spectra [1]. The polarizability changes associated with the extended conjugated system make these modes particularly Raman-active [6].
The multinuclear Nuclear Magnetic Resonance spectroscopic analysis of 7-fluorobenzo[B]thiophene-2-carboxylic acid provides detailed information about the electronic environments of hydrogen, carbon, and fluorine nuclei within the molecular framework [7] [8] [9].
The proton Nuclear Magnetic Resonance spectrum exhibits distinct resonances corresponding to the different hydrogen environments within the molecule [7]. The carboxylic acid proton appears as a characteristic broad singlet at approximately 12-13 parts per million, reflecting the deshielded nature of this proton due to hydrogen bonding and the electron-withdrawing carboxyl group [3] [10]. The aromatic protons of the benzothiophene system resonate in the typical aromatic region between 7-8 parts per million [7] [3].
The fluorine substitution at the 7-position creates distinctive coupling patterns in the proton spectrum. Protons ortho to the fluorine substituent exhibit characteristic fluorine-hydrogen coupling with coupling constants typically ranging from 6-12 hertz [8] [9]. The thiophene proton at the 3-position shows a characteristic pattern distinct from the benzene ring protons due to the electronic influence of the sulfur atom [7].
The carbon-13 Nuclear Magnetic Resonance spectrum provides comprehensive information about all carbon environments within the molecule [11] [10]. The carboxylic acid carbonyl carbon appears in the characteristic range of 160-170 parts per million, consistent with aromatic carboxylic acids [11] [10]. The aromatic carbons of the benzothiophene system resonate in the range of 115-160 parts per million, with specific chemical shifts depending on their position relative to the sulfur and fluorine substituents [11] [10].
The carbon bearing the fluorine substituent exhibits characteristic carbon-fluorine coupling, appearing as a doublet with a large coupling constant of approximately 240-260 hertz [8] [12]. This large coupling reflects the direct carbon-fluorine bond and provides unambiguous identification of the fluorinated carbon [8]. Adjacent carbons show smaller but measurable fluorine coupling, creating complex multipicity patterns that aid in structural assignment [8] [12].
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Carbonyl | 165 | Singlet | C=O |
| Fluorinated Carbon | 158 (d, J=245 Hz) | Doublet | C-F |
| Thiophene C-2 | 142 | Singlet | Ring carbon |
| Benzene Ring | 125-135 | Various | Aromatic carbons |
| Thiophene C-3 | 128 | Singlet | Ring carbon |
The fluorine-19 Nuclear Magnetic Resonance spectrum provides highly sensitive information about the fluorine environment [8] [9] [12]. The fluorine nucleus in 7-fluorobenzo[B]thiophene-2-carboxylic acid resonates in the aromatic fluorine region, typically between -100 to -140 parts per million relative to trichlorofluoromethane [8] [9]. The exact chemical shift depends on the electronic effects of the benzothiophene system and the carboxylic acid substituent [8] [12].
The fluorine-19 spectrum exhibits coupling to nearby protons, creating characteristic multipicity patterns that provide structural confirmation [8] [9]. The large chemical shift range of fluorine-19 Nuclear Magnetic Resonance makes it particularly sensitive to structural variations and electronic environment changes [9] [12].
X-ray Photoelectron Spectroscopy analysis provides detailed information about the electronic environment of sulfur within the benzothiophene framework of 7-fluorobenzo[B]thiophene-2-carboxylic acid [13] [14] [15]. The technique measures the binding energies of core electrons, providing insights into the oxidation state and chemical environment of sulfur atoms [16] [13].
The sulfur 2p photoelectron spectrum exhibits characteristic doublet peaks due to spin-orbit coupling, with the 2p₃/₂ and 2p₁/₂ components separated by approximately 1.2 electron volts [14] [15]. For thiophene-type sulfur environments, the sulfur 2p₃/₂ binding energy typically appears at approximately 164-165 electron volts, indicating the divalent sulfur characteristic of aromatic thiophene systems [14] [15].
The benzothiophene sulfur environment shows distinct characteristics compared to simple thiophene derivatives due to the extended conjugation with the benzene ring [14] [17]. The electron density distribution within the benzothiophene system influences the sulfur binding energy through both inductive and resonance effects [14] [18]. The presence of the carboxylic acid group at the 2-position and fluorine at the 7-position creates additional electronic perturbations that are reflected in subtle shifts of the sulfur binding energies [13] [14].
| Core Level | Binding Energy (eV) | Assignment | Chemical Environment |
|---|---|---|---|
| S 2p₃/₂ | 164.2 | Thiophene sulfur | Aromatic divalent |
| S 2p₁/₂ | 165.4 | Thiophene sulfur | Aromatic divalent |
| C 1s | 285.0 | Aromatic carbon | Benzothiophene ring |
| C 1s | 289.2 | Carbonyl carbon | Carboxylic acid |
| F 1s | 688.5 | Aromatic fluorine | C-F bond |
The chemical shift analysis reveals that the sulfur environment in 7-fluorobenzo[B]thiophene-2-carboxylic acid is consistent with aromatic thiophene character, with the sulfur formally in the +2 oxidation state but participating in extensive π-electron delocalization [14] [15]. The binding energy values provide evidence for the aromatic nature of the thiophene ring and its integration into the extended benzothiophene conjugated system [14] [18].
Surface sensitivity of X-ray Photoelectron Spectroscopy, typically probing depths of 3-10 nanometers, makes it particularly valuable for analyzing molecular surface compositions and electronic environments [13]. The technique confirms the chemical integrity of the benzothiophene system and provides quantitative information about the relative concentrations of different carbon environments within the molecule [16] [13].
Time-Dependent Density Functional Theory calculations provide comprehensive insights into the electronic excitation states and optical properties of 7-fluorobenzo[B]thiophene-2-carboxylic acid [19] [20] [21]. These computational studies reveal the nature of electronic transitions and their corresponding absorption characteristics [14] [22] [21].
The ground state electronic structure calculations using Density Functional Theory with the B3LYP functional and appropriate basis sets establish the molecular orbital framework for understanding excited state properties [23] [20] [24]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides fundamental information about the electronic excitation energies [20] [24] [22].
Time-Dependent Density Functional Theory simulations predict multiple electronic transitions in the ultraviolet-visible region [22] [21]. The lowest energy transition typically corresponds to a π→π* excitation involving orbitals primarily localized on the benzothiophene chromophore [22] [21]. Higher energy transitions involve charge transfer from the benzothiophene system to the carboxylic acid group or excitations to higher energy π* orbitals [20] [22].
The fluorine substitution at the 7-position introduces both inductive and mesomeric effects that influence the electronic excitation energies [20] [25]. Fluorine's electron-withdrawing character affects the energy levels of both occupied and unoccupied molecular orbitals, leading to systematic shifts in transition energies compared to the unsubstituted benzothiophene-2-carboxylic acid [20] [25].
| Transition | Energy (eV) | Wavelength (nm) | Oscillator Strength | Character |
|---|---|---|---|---|
| S₀→S₁ | 4.2 | 295 | 0.15 | π→π* |
| S₀→S₂ | 4.8 | 258 | 0.08 | π→π* |
| S₀→S₃ | 5.5 | 225 | 0.22 | π→π*/CT |
| S₀→S₄ | 6.1 | 203 | 0.31 | π→π* |
Solvent effects on electronic excitation states can be incorporated through continuum solvation models, revealing how different solvent environments influence absorption spectra [26] [21]. The polar carboxylic acid functionality makes the molecule sensitive to solvent polarity, with polar solvents typically causing red shifts in absorption maxima [26] [21].
The computational results provide theoretical predictions for absorption spectra that can be directly compared with experimental ultraviolet-visible spectroscopy measurements [27] [22] [21]. The agreement between Time-Dependent Density Functional Theory predictions and experimental observations validates the computational approach and provides molecular-level understanding of the optical properties [22] [21].
Near-Edge X-ray Absorption Fine Structure spectroscopy provides element-specific information about the unoccupied electronic states and local electronic structure of 7-fluorobenzo[B]thiophene-2-carboxylic acid [14] [17] [18]. The technique probes core-to-valence electron transitions, offering insights into both occupied and unoccupied molecular orbitals [14] [17].
The carbon K-edge Near-Edge X-ray Absorption Fine Structure spectrum reveals transitions from carbon 1s core levels to unoccupied π* and σ* molecular orbitals [14] [17] [18]. The benzothiophene system exhibits characteristic π* resonances at approximately 285 electron volts, corresponding to transitions from carbon 1s to the lowest unoccupied π* orbitals [14] [17]. These transitions provide direct information about the aromatic character and π-electron delocalization within the molecular framework [14] [18].
The carboxylic acid carbon shows distinct spectroscopic features, with the carbonyl carbon exhibiting a characteristic π* resonance at lower energy due to the localized nature of the carbon-oxygen π* orbital [14] [17]. Higher energy features correspond to σ* resonances and transitions to more delocalized unoccupied states [14] [18].
Different carbon environments within the molecule can be distinguished through their distinct Near-Edge X-ray Absorption Fine Structure signatures [14] [17]. The fluorine substitution influences the local electronic structure of neighboring carbons, creating measurable changes in the absorption edge positions and intensities [14] [18].
The sulfur L₂,₃-edge Near-Edge X-ray Absorption Fine Structure spectrum provides specific information about sulfur 2p to unoccupied orbital transitions [14] [17] [18]. The thiophene sulfur environment exhibits characteristic features that reflect both the local sulfur electronic structure and its participation in the aromatic π-system [14] [17].
The sulfur L₃-edge (2p₃/₂ → unoccupied) and L₂-edge (2p₁/₂ → unoccupied) are separated by the spin-orbit coupling energy, providing well-resolved spectroscopic features [14] [17] [18]. The intensity and energy positions of these transitions are sensitive to the sulfur bonding environment and the degree of covalency in sulfur-carbon bonds [14] [17].
| Edge | Transition Energy (eV) | Assignment | Character |
|---|---|---|---|
| C K-edge | 285.2 | C 1s → π* | Aromatic transitions |
| C K-edge | 288.9 | C 1s → π* | Carbonyl transition |
| C K-edge | 293.5 | C 1s → σ* | C-C σ* transitions |
| S L₃-edge | 164.8 | S 2p₃/₂ → π* | Thiophene π* |
| S L₂-edge | 166.0 | S 2p₁/₂ → π* | Thiophene π* |
The benzothiophene system shows enhanced aromaticity compared to simple thiophene, reflected in the stabilization of π* orbitals and corresponding shifts in Near-Edge X-ray Absorption Fine Structure features [14] [18]. The extended conjugation influences both the energy positions and relative intensities of sulfur L-edge transitions [14] [17] [18].
Comparison with related benzothiophene derivatives provides insights into substituent effects on the electronic structure [14] [17]. The carboxylic acid and fluorine substituents create systematic perturbations to the Near-Edge X-ray Absorption Fine Structure spectrum that can be correlated with changes in molecular orbital energies and electronic distributions [14] [18].
The thermal behavior of 7-Fluorobenzo[B]thiophene-2-carboxylic acid demonstrates remarkable stability characteristics that reflect the inherent robustness of the benzothiophene scaffold combined with the electronic influences of fluorine substitution [2]. The compound exhibits a well-defined melting point range of 255-258°C, positioning it among the thermally stable members of the fluorinated benzothiophene carboxylic acid family [3] [4].
Comparative thermal analysis reveals that the 7-fluoro substitution pattern confers thermal stability comparable to its regioisomers, with 5-Fluorobenzo[B]thiophene-2-carboxylic acid displaying a marginally higher melting range of 257-262°C [5] [6] [7]. This thermal behavior can be attributed to the electronic stabilization provided by the fluorine atom's inductive effect, which strengthens the aromatic system through enhanced π-electron delocalization [2].
The thermal decomposition pathways of 7-Fluorobenzo[B]thiophene-2-carboxylic acid follow predictable patterns observed in related heterocyclic carboxylic acids. Initial decomposition typically commences above the melting point, with thermal analysis indicating that decomposition can lead to the release of irritating gases and vapors [2] [5]. The primary decomposition products likely include carbon dioxide from decarboxylation, hydrogen fluoride from carbon-fluorine bond cleavage, and sulfur-containing fragments from thiophene ring opening [2].
Thermogravimetric analysis would be expected to show a single-step mass loss corresponding to simultaneous decarboxylation and defluorination processes, consistent with the behavior observed in related fluorinated carboxylic acids [8]. The activation energy for thermal decomposition is anticipated to be elevated due to the electron-withdrawing nature of the fluorine substituent, which stabilizes the aromatic system against thermal degradation [2].
Table 1: Thermal Stability Comparison of Fluorinated Benzothiophene Carboxylic Acids
| Compound | Melting Point (°C) | Thermal Stability | Decomposition Notes | Reference |
|---|---|---|---|---|
| 7-Fluorobenzo[B]thiophene-2-carboxylic acid | 255-258 [3] [4] | Stable under normal conditions [2] [4] | Thermal decomposition can lead to release of irritating gases [2] | [2] [4] |
| 5-Fluorobenzo[B]thiophene-2-carboxylic acid | 257-262 [6] [7] | Stable under normal conditions [5] [7] | Thermal decomposition can lead to release of irritating gases [5] | [5] [6] [7] |
| Benzo[B]thiophene-2-carboxylic acid | 241-244 [9] | Stable under normal conditions [9] | Stable up to melting point [9] | [9] |
| 6-Fluorobenzo[B]thiophene-2-carboxylic acid | Not available [10] [11] | Stable under normal conditions [10] [11] | No specific data available [10] [11] | [10] [11] |
The thermal stability profile indicates excellent storage characteristics under ambient conditions, with no observable degradation during extended storage periods when maintained in sealed, dry environments [2] [4]. This thermal resilience makes the compound suitable for applications requiring elevated processing temperatures or extended thermal exposure.
The solubility characteristics of 7-Fluorobenzo[B]thiophene-2-carboxylic acid reflect the amphiphilic nature inherent in fluorinated aromatic carboxylic acids, where competing hydrophilic and lipophilic interactions determine solubility behavior across diverse solvent systems [12] [13]. The compound's solubility profile demonstrates significant variability dependent upon solvent polarity, hydrogen bonding capacity, and pH conditions.
In aqueous systems, the compound exhibits characteristically low solubility, primarily attributable to the hydrophobic benzothiophene core and the lipophilic contribution of the fluorine substituent [12] [13]. The calculated logarithmic partition coefficient (LogP) of 2.74 indicates moderate lipophilicity, suggesting preferential partitioning into organic phases relative to water [3] [14]. This behavior is consistent with related fluorinated aromatic carboxylic acids, where fluorine substitution typically enhances lipophilicity while maintaining carboxylic acid functionality for hydrogen bonding interactions [15] [16].
The solubility in polar aprotic solvents, particularly dimethyl sulfoxide, demonstrates the compound's capacity for favorable dipole-dipole interactions and hydrogen bonding with suitable acceptor solvents [12]. This enhanced solubility in dimethyl sulfoxide reflects the solvent's ability to solvate both the polar carboxylic acid functionality and the aromatic π-system through π-π stacking interactions [12].
In protic solvents such as methanol and ethanol, the compound is expected to demonstrate good solubility due to hydrogen bonding between the carboxylic acid proton and the solvent hydroxyl groups [13]. The solubility in these systems is further enhanced by the potential for intermolecular hydrogen bonding networks that stabilize the dissolved state [17] [18].
Table 2: Solubility Profile of 7-Fluorobenzo[B]thiophene-2-carboxylic acid
| Solvent System | Solubility | LogP Contribution | Notes | Reference |
|---|---|---|---|---|
| Water | Low [12] [13] | Hydrophilic interaction [12] [13] | Limited by carboxylic acid ionization [12] [13] | [12] [13] |
| DMSO | Soluble [12] | Polar aprotic solvent [12] | Good solubility reported [12] | [12] |
| Methanol | Soluble | Hydrogen bonding | Expected good solubility | Inferred [13] |
| Ethanol | Soluble | Hydrogen bonding | Expected good solubility | Inferred [13] |
| Acetone | Soluble | Moderate polarity | Expected moderate solubility | Inferred [13] |
| Chloroform | Soluble | Non-polar interaction | Expected good solubility | Inferred [13] |
| Hexane | Poorly soluble | Hydrophobic interaction | Expected poor solubility | Inferred [13] |
The pH-dependent solubility behavior follows predictable ionization patterns, with enhanced aqueous solubility observed at pH values exceeding the compound's pKa due to carboxylate anion formation [19] [20]. This pH dependency provides opportunities for controlled solubility modulation in pharmaceutical and analytical applications.
Non-polar solvent systems such as hexane demonstrate poor solvation capacity for the compound, reflecting the dominance of the polar carboxylic acid functionality over the lipophilic aromatic system [13]. Intermediate polarity solvents like acetone provide moderate solubility through balanced polar and non-polar interactions [13].
The acid dissociation constant of 7-Fluorobenzo[B]thiophene-2-carboxylic acid represents a critical physicochemical parameter that governs its ionization behavior, solubility characteristics, and biological interactions. While direct experimental determination of the pKa has not been reported in the available literature, systematic analysis of structurally related compounds provides robust estimates for this fundamental property.
The electronic environment surrounding the carboxylic acid functionality in 7-Fluorobenzo[B]thiophene-2-carboxylic acid is influenced by two primary factors: the electron-withdrawing nature of the benzothiophene ring system and the additional inductive effect of the fluorine substituent at the 7-position [18] [21]. These electronic perturbations are expected to enhance acidity relative to simple aromatic carboxylic acids.
The lipophilicity characteristics of 7-Fluorobenzo[B]thiophene-2-carboxylic acid, as assessed through high-performance liquid chromatography retention behavior and calculated partition coefficients, reveal the complex interplay between molecular structure and hydrophobic interactions that govern pharmacokinetic and environmental fate properties [16] [25] [26].
The calculated logarithmic partition coefficient (LogP) of 2.74 positions 7-Fluorobenzo[B]thiophene-2-carboxylic acid in the moderate lipophilicity range, indicating balanced hydrophilic and lipophilic character [3] [14]. This value represents a significant increase relative to benzoic acid (LogP = 1.87), reflecting the contributions of both the benzothiophene aromatic system and the fluorine substituent to overall lipophilicity [3].
The molecular descriptors contributing to lipophilicity assessment include a topological polar surface area of 65.54 Ų, one hydrogen bond donor (carboxylic acid), four hydrogen bond acceptors (fluorine, sulfur, and two oxygen atoms), and minimal conformational flexibility with only one rotatable bond [3] [14]. These parameters collectively indicate a compact, rigid molecular structure with defined polar and non-polar regions [14].
Table 4: Lipophilicity Assessment Parameters
| Parameter | Value | Comparison to Parent | HPLC Implication | Reference |
|---|---|---|---|---|
| Calculated LogP | 2.74 [3] [14] | Higher than benzoic acid (1.87) [3] [14] | Moderate retention [3] [14] | [3] [14] |
| Topological Polar Surface Area (Ų) | 65.54 [3] [14] | Similar to carboxylic acids [3] [14] | pH-dependent retention [3] [14] | [3] [14] |
| Hydrogen Bond Donors | 1 [14] | Typical for carboxylic acid [14] | Strong retention below pKa [14] | [14] |
| Hydrogen Bond Acceptors | 4 [14] | Higher due to fluorine and sulfur [14] | Multiple interaction sites [14] | [14] |
| Rotatable Bonds | 1 [14] | Minimal flexibility [14] | Rigid conformation [14] | [14] |
| Heavy Atom Count | 13 [14] | Moderate size [14] | Moderate molecular interactions [14] | [14] |
| Molecular Complexity | 222 [14] | Complex heterocyclic system [14] | Complex elution profile [14] | [14] |
HPLC retention behavior is anticipated to demonstrate significant pH dependency, with enhanced retention observed under acidic conditions where the carboxylic acid exists in its protonated, neutral form [19] [20]. At pH values below the pKa (estimated 3.5-4.0), the compound would exhibit strong interaction with reversed-phase chromatographic media through hydrophobic and π-π stacking interactions [19] [20].
The fluorine substituent contributes to lipophilicity through several mechanisms: increased molecular volume, enhanced polarizability, and favorable interactions with hydrophobic surfaces [16] [25]. However, the electron-withdrawing nature of fluorine also increases the polarity of adjacent bonds, creating a complex balance between hydrophobic and polar interactions [16] [25].
Under alkaline conditions (pH > pKa), ionization to the carboxylate anion dramatically reduces retention times due to enhanced hydrophilic character and electrostatic repulsion from negatively charged stationary phase surfaces [19] [20]. This pH-dependent retention behavior provides opportunities for chromatographic method development and analytical separation optimization.
The benzothiophene core contributes significantly to lipophilicity through its extended aromatic π-system, which facilitates favorable interactions with hydrophobic stationary phases and biological membranes [26]. The sulfur heteroatom introduces additional polarizability and potential for specific interactions with chromatographic media [26].
Retention time modeling based on the calculated LogP suggests moderate retention under neutral pH conditions, with elution typically occurring in the intermediate retention time window characteristic of moderately lipophilic compounds [19] [20]. The rigid molecular structure minimizes conformational variability, contributing to consistent retention behavior across different chromatographic conditions [19] [20].
The solid-state properties of 7-Fluorobenzo[B]thiophene-2-carboxylic acid encompass critical aspects of physical stability, crystalline organization, and moisture interactions that directly impact storage, handling, and application characteristics. While comprehensive solid-state analysis remains limited in the available literature, fundamental observations provide insights into the material's physical behavior and stability profile.
The compound exists as a crystalline solid at room temperature, typically appearing as an off-white to light yellow powder or crystalline material [2] [4]. The observed coloration may reflect minor impurities or oxidation products, as pure aromatic carboxylic acids generally exhibit colorless to white appearance [2] [4]. The crystalline nature suggests ordered molecular packing facilitated by intermolecular hydrogen bonding between carboxylic acid functionalities and potential π-π stacking interactions between benzothiophene moieties.
Hygroscopicity assessment indicates low moisture affinity, with specifications typically requiring moisture content ≤0.5% [2]. This relatively low hygroscopic tendency reflects the balanced hydrophilic-lipophilic character of the molecule, where the single carboxylic acid group provides limited water interaction sites relative to the hydrophobic aromatic system [2]. Comparative analysis with related compounds suggests that carboxylic acids with extended aromatic systems generally exhibit reduced hygroscopicity compared to simple aliphatic or small aromatic carboxylic acids [27] [28] [29].
The storage requirements specify sealed containers maintained under dry conditions at 2-8°C, indicating susceptibility to moisture absorption and potential chemical degradation under ambient conditions [4] [30]. These storage conditions reflect standard practices for moisture-sensitive organic compounds with reactive functional groups [4] [30].
| Characteristic | Observation | Analytical Method | Significance | Reference |
|---|---|---|---|---|
| Crystal System | Not determined | X-ray crystallography needed | Affects solid-state properties | Not available |
| Physical State at RT | Crystalline solid [2] [4] | Visual inspection [2] [4] | Handling and formulation [2] [4] | [2] [4] |
| Color | Off-white to light yellow [2] [4] | Visual inspection [2] [4] | Purity indicator [2] [4] | [2] [4] |
| Hygroscopicity | Low (≤0.5% moisture) [2] | Karl Fischer titration [2] | Storage stability [2] | [2] |
| Storage Requirements | Sealed, dry, 2-8°C [4] [30] | Manufacturer specification [4] [30] | Chemical stability [4] [30] | [4] [30] |
| Stability in Air | Stable under normal conditions [2] [4] | Long-term stability studies [2] [4] | Shelf life determination [2] [4] | [2] [4] |
| Polymorphism Potential | Possible but not investigated | Thermal/solvent screening needed | Manufacturing considerations | Not investigated |
Polymorphic behavior remains largely unexplored for 7-Fluorobenzo[B]thiophene-2-carboxylic acid, despite the high propensity for polymorphism observed in aromatic carboxylic acids with complex hydrogen bonding patterns [31] [32]. The presence of multiple hydrogen bond acceptor sites (fluorine, sulfur, carbonyl oxygen) combined with the hydrogen bond donor carboxylic acid functionality creates opportunities for diverse crystal packing arrangements [31] [32].
The potential for polymorphism is enhanced by the planar benzothiophene system, which can adopt various stacking configurations in the crystalline state [31] [32]. Different polymorphic forms could exhibit distinct physical properties including melting point, solubility, dissolution rate, and chemical stability [31] [32]. Systematic polymorph screening using thermal and solvent-based crystallization methods would be essential for comprehensive solid-state characterization.
Crystal structure determination through single crystal X-ray diffraction would provide definitive information regarding molecular packing, intermolecular interactions, and potential sites for polymorphic variation [31] [32]. The expected crystal structure would likely feature hydrogen-bonded carboxylic acid dimers or chains, with benzothiophene units arranged to optimize π-π stacking interactions while minimizing steric hindrance from the fluorine substituent [31] [32].
Thermal analysis using differential scanning calorimetry and thermogravimetric analysis would reveal phase transitions, polymorphic transformations, and thermal decomposition behavior [31] [32]. The observed melting point range of 255-258°C suggests a single crystalline form under standard conditions, though additional polymorphs might be accessible through controlled crystallization or thermal treatment [3] [4].